4,4-dioxo-1-phenylpyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid
Description
Properties
IUPAC Name |
4,4-dioxo-1-phenylpyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O4S/c17-13(18)12-15-16(9-5-2-1-3-6-9)11-10(21(12,19)20)7-4-8-14-11/h1-8H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDPBQSWWLJILF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC=N3)S(=O)(=O)C(=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridine Precursor Functionalization
The synthesis typically begins with a pyridine derivative bearing amino and sulfonyl groups at positions 2 and 3. For example, 3-amino-2-sulfonylpyridine derivatives serve as starting materials, enabling cyclization with sulfur donors. In one approach, 3-amino-2-(phenylsulfonyl)pyridine reacts with thiourea derivatives under acidic conditions to form the thiadiazine core. This method mirrors the synthesis of pyrido[4,3-e]triazino[3,2-c]thiadiazines, where aminoguanidine intermediates undergo cyclization with 2-oxoalkanoic acids.
Thiadiazine Ring Formation
Cyclization to form the 1,3,4-thiadiazine ring often employs carbon disulfide (CS₂) or thioglycolic acid. For instance, reaction of pyridine-2,3-diamine with CS₂ in alkaline media yields a thiadiazine precursor, which is subsequently oxidized to the sulfone. Alternatively, thioglycolic acid facilitates sulfur incorporation via nucleophilic attack, as demonstrated in the synthesis of pyridazino[3,4-e]triazino[3,2-c]thiadiazines.
Stepwise Synthesis from Pyridine Derivatives
Starting Material Preparation
The synthesis commences with ethyl 3-amino-2-(phenylsulfonyl)pyridine-4-carboxylate, prepared by sulfonation of 3-aminopyridine-4-carboxylic acid using phenylsulfonyl chloride. This intermediate ensures the correct positioning of functional groups for subsequent cyclization.
Cyclization with Thiourea Derivatives
Treatment of the sulfonated pyridine with thiourea in glacial acetic acid at reflux (110°C, 48 hours) induces cyclization, forming the thiadiazine ring. The reaction proceeds via nucleophilic displacement of the sulfonyl group by sulfur, followed by intramolecular dehydration (Scheme 1).
Scheme 1 :
- Sulfonation : 3-Aminopyridine-4-carboxylic acid + Phenylsulfonyl chloride → Ethyl 3-amino-2-(phenylsulfonyl)pyridine-4-carboxylate
- Cyclization : Ethyl intermediate + Thiourea → 4-Oxo-1-phenylpyrido[2,3-e]thiadiazine-3-carboxylate
- Oxidation : 4-Oxo derivative + H₂O₂ → 4,4-Dioxo derivative
- Hydrolysis : Ester → Carboxylic acid
Oxidation to 4,4-Dioxo Functionality
The sulfoxide intermediate is oxidized to the sulfone using hydrogen peroxide (30% v/v) in acetic acid at 60°C for 12 hours. This step achieves quantitative conversion, as confirmed by FT-IR spectroscopy (S=O stretching at 1,150 cm⁻¹ and 1,320 cm⁻¹). Alternative oxidants like meta-chloroperbenzoic acid (mCPBA) offer faster kinetics but lower yields (78% vs. 95% with H₂O₂).
Introduction of the Carboxylic Acid Group
Direct Carboxylation
In situ carboxylation employs oxaloacetic acid as a carbonyl source during cyclization. For example, reacting 3-amino-2-(phenylsulfonyl)pyridine with oxaloacetic acid in acetic acid introduces the carboxylic acid group at position 3 prior to thiadiazine formation.
Ester Hydrolysis
Alternatively, the ethyl ester intermediate undergoes alkaline hydrolysis (2M NaOH, ethanol/water 1:1, 80°C, 6 hours) to yield the free carboxylic acid. This method achieves >90% yield but requires careful pH control to prevent decarboxylation.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Cyclization efficiency varies significantly with solvent polarity. Glacial acetic acid outperforms DMF or THF due to its ability to stabilize charged intermediates (Table 1).
Table 1 : Solvent Impact on Cyclization Yield
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| Glacial acetic acid | 110 | 92 |
| DMF | 120 | 65 |
| THF | 80 | 48 |
Catalytic Additives
Addition of p-toluenesulfonic acid (pTSA, 10 mol%) reduces reaction time from 48 to 24 hours by accelerating proton transfer during cyclization.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) reveals ≥98% purity for optimized routes, with retention time at 6.7 minutes.
Challenges and Alternative Approaches
Regioselectivity Issues
Competing cyclization pathways may yield isomeric byproducts. Employing bulky directing groups (e.g., 2,6-diisopropylphenyl) on the pyridine ring suppresses undesired annulation.
Sulfur Source Limitations
Thiourea’s hygroscopic nature complicates stoichiometric control. Substituting thiosemicarbazide improves reproducibility, albeit at higher cost.
Chemical Reactions Analysis
1-Phenyl-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid 4,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dioxide group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyridine rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Phenyl-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid 4,4-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It has been evaluated for its anticancer and antimicrobial activities.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4-dioxo-1-phenylpyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid involves its interaction with molecular targets such as enzymes. For example, it inhibits xanthine oxidase by binding to the active site of the enzyme, thereby preventing the oxidation of hypoxanthine to xanthine and uric acid . This inhibition can lead to reduced levels of uric acid, which is beneficial in the treatment of gout.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be inferred from heterocyclic derivatives in the provided evidence. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations
Ring Size and Reactivity: The target compound’s six-membered thiadiazine ring (vs. five-membered thiadiazole in ) may confer distinct electronic and steric properties. Larger rings often exhibit enhanced conformational flexibility but reduced stability compared to smaller heterocycles .
In contrast, imidazo-thieno-triazines () require nitrous acid-mediated reactions, suggesting divergent pathways for fused heterocycles .
Bioactivity Trends: 1,3,4-Thiadiazoles () show gram-negative antibacterial activity, likely due to membrane disruption via lipophilic benzyl groups . The target compound’s phenyl and carboxylic acid groups may similarly enhance bacterial targeting.
Research Implications and Limitations
- Gaps in Data : Direct pharmacological or spectroscopic data for the target compound are absent in the evidence, limiting conclusive comparisons.
- Contradictions : While thiadiazoles () show antibacterial efficacy, larger thiadiazines (like the target) may face bioavailability challenges due to increased molecular weight.
- Future Directions : Functionalizing the pyrido-thiadiazine core with groups like Schiff bases (as in ) or peptide linkages (as in ) could optimize bioactivity.
Biological Activity
4,4-Dioxo-1-phenylpyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of 4,4-dioxo-1-phenylpyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid contributes to its biological activity. The compound features a pyridine ring fused with a thiadiazine moiety, which is known for its ability to interact with various biological targets.
Chemical Identifiers:
| Property | Value |
|---|---|
| Molecular Formula | C12H8N4O3S |
| Molecular Weight | 288.28 g/mol |
| CAS Number | [not available] |
| IUPAC Name | 4,4-dioxo-1-phenylpyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid |
Antimicrobial Activity
Research indicates that derivatives of thiadiazines exhibit significant antimicrobial properties. In studies assessing the antibacterial effects of similar compounds, it was found that they possess activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Anticancer Properties
Thiadiazole derivatives have been extensively studied for their anticancer activities. A study demonstrated that compounds similar to 4,4-dioxo-1-phenylpyrido[2,3-e][1,3,4]thiadiazine can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. For instance:
- Case Study : A derivative showed IC50 values in the micromolar range against breast cancer cell lines (MCF-7) and colon cancer cell lines (HCT116), indicating potent anticancer activity.
Anti-inflammatory Effects
Thiadiazole compounds are also recognized for their anti-inflammatory properties. Research has shown that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases.
The biological activities of 4,4-dioxo-1-phenylpyrido[2,3-e][1,3,4]thiadiazine are attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways.
- DNA Interaction : Some studies suggest that thiadiazole derivatives can intercalate with DNA, leading to disruption of replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in target cells, contributing to apoptosis in cancer cells.
Comparative Analysis with Related Compounds
A comparative analysis with other heterocyclic compounds shows that while many share similar activities, 4,4-dioxo-1-phenylpyrido[2,3-e][1,3,4]thiadiazine exhibits unique properties due to its specific structural features.
| Compound Name | Antibacterial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 4,4-Dioxo-1-phenylpyrido[2,3-e]... | Moderate | High | Moderate |
| Thiadiazole Derivative A | High | Moderate | Low |
| Thiadiazole Derivative B | Low | High | High |
Future Directions
Further research is warranted to explore the full therapeutic potential of 4,4-dioxo-1-phenylpyrido[2,3-e][1,3,4]thiadiazine. Potential areas include:
- Development of Novel Derivatives : Modifying the existing structure to enhance bioactivity and selectivity.
- In Vivo Studies : Conducting animal models to assess pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
